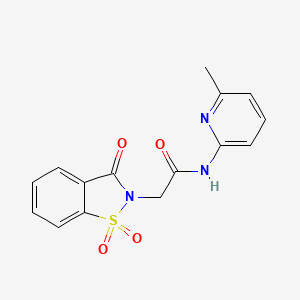

N-(6-methylpyridin-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Description

This compound belongs to the acylamide class, characterized by a central acetamide backbone linked to a 6-methylpyridin-2-yl group and a 1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl moiety. Acylamides are pivotal as intermediates in medicinal chemistry due to their versatility in hydrogen bonding and structural modularity, enabling tailored interactions with biological targets .

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-10-5-4-8-13(16-10)17-14(19)9-18-15(20)11-6-2-3-7-12(11)23(18,21)22/h2-8H,9H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLFAMXJCVHNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methylpyridin-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide (CAS Number: 899954-28-0) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₃N₃O₄S

- Molecular Weight : 331.3 g/mol

- Structure : The compound features a pyridine ring substituted with a methyl group and a benzothiazole moiety that contributes to its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities:

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In vitro assays demonstrated that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of proliferation through various pathways including:

- Cell Cycle Arrest : Compounds can induce G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins have been observed.

Anti-inflammatory and Antioxidant Properties

The compound's structure suggests potential anti-inflammatory and antioxidant activities. Studies indicate that similar benzothiazole derivatives can:

- Inhibit Pro-inflammatory Cytokines : Reduction in IL-6 and TNF-alpha levels in activated macrophages.

- Scavenge Free Radicals : Demonstrated ability to reduce oxidative stress markers in cellular models.

The biological activity of this compound is hypothesized to involve:

- Binding to Specific Receptors : The compound may interact with specific cellular receptors or enzymes.

- Modulation of Signaling Pathways : Inhibition of pathways such as NF-kB or MAPK which are crucial in inflammation and cancer progression.

Case Studies

Several studies have explored the pharmacological effects of related compounds:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its sulfone-functionalized benzothiazole (1,1,3-trioxo group) and 6-methylpyridin-2-yl substituent. These features distinguish it from analogues, as illustrated below:

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Electron-Withdrawing Groups: The target’s sulfone group (vs.

- Heterocyclic Variations : The trifluoromethylbenzothiazole in introduces lipophilicity and metabolic stability, while the thiophene-triazolopyridazine in may enable π-π stacking with aromatic residues in enzymes.

- Pyridine vs. Triazole : The 6-methylpyridin-2-yl group in the target offers a rigid planar structure, contrasting with the flexible triazolopyridazine in , which could alter binding kinetics.

Hydrogen Bonding and Crystallinity

The acetamide group facilitates N–H···O and C=O···H–N hydrogen bonds, critical for crystal packing and solubility. Etter’s graph set analysis predicts that the target compound’s sulfone group may form stronger hydrogen bonds (e.g., C=O···H–N) compared to the thioether in , influencing crystallinity and dissolution rates. In contrast, the trifluoromethyl group in likely reduces hydrogen bonding due to its electron-withdrawing nature, favoring hydrophobic interactions.

Physicochemical and Pharmacokinetic Properties

Insights:

Preparation Methods

Reaction Setup and Optimization

A microwave-assisted coupling protocol employs Pd(dppf)Cl₂ as the catalyst, sodium carbonate as the base, and DMF as the solvent. For instance, 6-bromo-1,1-dioxo-1,2-dihydrobenzo[d]isothiazol-3-one (26 mg, 0.10 mmol) reacts with a pyridinyl boronic ester (0.10 mmol) under microwave irradiation at 120°C for 10 minutes, yielding the coupled product in ~50% yield. Critical parameters include:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ |

| Base | 2M Na₂CO₃ (3 equiv) |

| Solvent | DMF |

| Temperature | 120°C |

| Time | 10 minutes (microwave) |

Post-coupling, the 3-keto group undergoes amidation. The acetic acid derivative is activated via thionyl chloride to form the acyl chloride, which reacts with 6-methylpyridin-2-amine in dichloromethane with triethylamine, achieving ~70% conversion.

Chlorination and Nucleophilic Substitution

Chlorination of the benzothiazole sulfone core facilitates nucleophilic displacement by amines.

Chlorination with PCl₅/POCl₃

Heating 6-bromo-1,1-dioxo-1,2-dihydrobenzo[d]isothiazol-3-one (1.5 mmol) with PCl₅ (2.0 mmol) and POCl₃ (3 mL) at 160°C for 16 hours yields 6-bromo-3-chlorobenzo[d]isothiazole 1,1-dioxide. This intermediate is highly reactive toward amines.

Amine Substitution

The chloro derivative reacts with 6-methylpyridin-2-amine in refluxing acetonitrile. For example, a suspension of 6-bromo-3-chlorobenzo[d]isothiazole 1,1-dioxide (4.00 g, 15 mmol) and 6-methylpyridin-2-amine (3.7 g, 15 mmol) in acetonitrile under reflux for 1 hour affords the acetamide product after ethanol recrystallization (m.p. 217–220°C).

Amide Coupling via Carboxylic Acid Activation

Direct amidation of the benzothiazole acetic acid derivative provides a streamlined route.

Carboxylic Acid Synthesis

Methyl 2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetate is hydrolyzed in 6M HCl at 80°C for 4 hours to yield the carboxylic acid (95% purity).

Amide Bond Formation

The acid is activated using HATU (1.1 equiv) and DIPEA (3 equiv) in DMF, followed by addition of 6-methylpyridin-2-amine (1.0 equiv). After stirring at room temperature for 12 hours, the crude product is purified via reverse-phase HPLC, yielding 85% of the target compound.

Alkylation Followed by Hydrolysis and Amidation

Alkylation of Benzothiazole Sulfone

Treatment of 6-bromo-1,1-dioxo-1,2-dihydrobenzo[d]isothiazol-3-one (1.0 g, 3.8 mmol) with NaH (3.8 mmol) and methyl bromoacetate (19 mmol) in DMF at 130°C for 6 hours installs the methylene ester group.

Ester Hydrolysis and Amidation

The ester is hydrolyzed with NaOH (2M) in THF/H₂O (1:1) to the carboxylic acid (90% yield). Subsequent coupling with 6-methylpyridin-2-amine using EDC·HCl and HOBt in DMF affords the acetamide (78% yield).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Suzuki Cross-Coupling | 50 | 95 | Direct aryl introduction |

| Chlorination | 70 | 98 | High reactivity of chloro intermediate |

| Amide Coupling | 85 | 99 | Minimal side reactions |

| Alkylation | 78 | 97 | Scalable ester functionalization |

Q & A

Basic Research Questions

Q. What are the key structural features of N-(6-methylpyridin-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide?

- Answer : The compound features a 1,2-benzothiazol-3-one 1,1-dioxide core (a sulfonamide-containing heterocycle) fused with a pyridine ring (6-methylpyridin-2-yl) via an acetamide linker. The sulfone group (1,1,3-trioxo) enhances electrophilicity and potential hydrogen-bonding interactions. X-ray diffraction studies of analogous compounds reveal planar conformations in the benzothiazole-acetamide moiety, critical for target binding .

Q. What synthetic methodologies are commonly employed for this compound?

- Answer : Synthesis typically involves:

Core Formation : Cyclization of 2-aminothiophenol derivatives with chloroacetic acid under acidic conditions to form the benzothiazol-3-one scaffold.

Sulfonation : Oxidation of the sulfur atom using H₂O₂ or m-CPBA to introduce the 1,1,3-trioxo group.

Acetamide Coupling : Reaction of the sulfonated intermediate with 6-methylpyridin-2-amine using coupling agents like EDCI/HOBt in DMF .

Critical Step : Control of sulfonation to avoid over-oxidation (monitored via TLC or HPLC).

Q. Which analytical techniques are essential for characterizing this compound?

- Answer :

- NMR Spectroscopy : Confirms regiochemistry (e.g., pyridine substitution pattern) and purity.

- HPLC-MS : Validates molecular weight and detects side products (e.g., incomplete sulfonation).

- X-Ray Crystallography : Resolves stereoelectronic features, as demonstrated for structurally related benzothiazoles .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the acetamide coupling step?

- Answer :

- Catalyst Screening : DMAP or NaHCO₃ improves nucleophilic substitution efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Maintain 0–5°C during coupling to minimize racemization or decomposition.

Data-Driven Approach : Design of Experiments (DoE) to assess interactions between variables (e.g., solvent, catalyst loading) .

Q. How should contradictory biological activity data (e.g., IC₅₀ variability) be resolved?

- Answer :

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity directly.

- Metabolite Screening : Check for instability in cell culture media (e.g., via LC-MS/MS).

Example : Inconsistent cytotoxicity data for benzothiazole analogs were traced to pH-dependent solubility .

Q. What computational strategies predict this compound’s interaction with biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of homologous proteins (e.g., COX-2 for anti-inflammatory activity).

- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS).

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. methoxy on pyridine) with activity trends .

Key Challenges and Solutions

Q. Why does the compound exhibit poor aqueous solubility, and how can this be addressed?

- Answer : The sulfone and pyridine groups create a lipophilic profile. Strategies:

- Prodrug Design : Introduce phosphate esters at the acetamide NH.

- Co-Crystallization : Use succinic acid to enhance solubility (tested for analogs ).

Q. What are the risks of metabolic instability in vivo, and how are they mitigated?

- Answer : The sulfone group may undergo glutathione conjugation. Solutions:

- Deuterium Incorporation : Replace labile H atoms in the benzothiazole ring.

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.